Methyl 2,2,2-trimethoxyacetate

Physical property differentiation Procurement specification Handling parameters

Methyl 2,2,2-trimethoxyacetate (CAS 18370-95-1), also known as trimethoxyacetic acid methyl ester, is an α,α,α-trimethoxy-substituted acetate ester with molecular formula C₆H₁₂O₅ and molecular weight 164.16 g/mol. It is characterized by three methoxy groups attached to the α-carbon adjacent to the ester carbonyl, forming a structural motif that bridges orthoester and α-ketoester functionality.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 18370-95-1
Cat. No. B102204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2,2-trimethoxyacetate
CAS18370-95-1
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(OC)(OC)OC
InChIInChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3
InChIKeyQTABOWCQAPYNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,2,2-Trimethoxyacetate (CAS 18370-95-1): Procurement-Ready Physical and Chemical Baseline for Orthoester-Class Reagent Selection


Methyl 2,2,2-trimethoxyacetate (CAS 18370-95-1), also known as trimethoxyacetic acid methyl ester, is an α,α,α-trimethoxy-substituted acetate ester with molecular formula C₆H₁₂O₅ and molecular weight 164.16 g/mol . It is characterized by three methoxy groups attached to the α-carbon adjacent to the ester carbonyl, forming a structural motif that bridges orthoester and α-ketoester functionality . The compound is a colorless to light yellow liquid with a density of 1.129 g/mL at 25 °C, boiling point of 189.2 °C at 760 mmHg, flash point of 82.2 °C, and refractive index n₂₀/D of 1.413 . It is commercially available in research quantities with a typical assay specification of 96% .

Why Methyl 2,2,2-Trimethoxyacetate Cannot Be Replaced by Standard Orthoesters in Heterocyclic Synthesis and Claisen Rearrangements


Methyl 2,2,2-trimethoxyacetate occupies a distinct niche within the orthoester reagent family due to its dual functionality as both an orthoester precursor and an ester electrophile . Unlike trimethyl orthoacetate (CAS 1445-45-0) or trimethyl orthoformate (CAS 149-73-5), which serve primarily as protecting group reagents and formylating agents respectively, the target compound retains a reactive ester carbonyl adjacent to the trimethoxymethyl group . This structural arrangement enables cyclocondensation reactions with o-substituted anilines or aminophenols to directly yield fused heterocycles—a transformation that simpler orthoesters cannot perform without additional activation steps . Furthermore, the compound participates in Johnson–Claisen-type orthoester rearrangements with allylic alcohols, where the α-trimethoxymethyl group imparts differentiated steric and electronic properties compared to trimethyl orthoacetate [1]. Procurement decisions that treat all trimethoxy-containing reagents as interchangeable will result in failed cyclizations, incomplete rearrangements, or the need for alternative multi-step synthetic routes .

Quantitative Differentiation of Methyl 2,2,2-Trimethoxyacetate Against Orthoester Comparators: Density, Boiling Point, Refractive Index, and Synthetic Performance Metrics


Comparative Density, Boiling Point, and Refractive Index Differentiate Methyl 2,2,2-Trimethoxyacetate from Trimethyl Orthoacetate and Trimethyl Orthoformate for Purification and Handling

Methyl 2,2,2-trimethoxyacetate exhibits physical properties that substantially differ from the two most common orthoester comparators, trimethyl orthoacetate (CAS 1445-45-0) and trimethyl orthoformate (CAS 149-73-5). The target compound has a density of 1.129 g/mL at 25 °C, which is approximately 19.6% higher than trimethyl orthoacetate (0.944 g/mL) and 16.4% higher than trimethyl orthoformate (0.97 g/mL) [1]. Its boiling point of 189.2 °C at 760 mmHg is approximately 75–81 °C higher than trimethyl orthoacetate (107–109 °C) and 88 °C higher than trimethyl orthoformate (101 °C) [1]. The refractive index n₂₀/D of 1.413 is also distinct from trimethyl orthoacetate (1.388) and trimethyl orthoformate (1.379) [1]. These differences directly affect purification protocols, distillation parameters, and quality control identity testing .

Physical property differentiation Procurement specification Handling parameters

Flash Point Differentiation: Methyl 2,2,2-Trimethoxyacetate Offers Higher Thermal Safety Margin Than Trimethyl Orthoacetate for Ambient Temperature Handling

Methyl 2,2,2-trimethoxyacetate has a closed-cup flash point of 82.2 °C, which is substantially higher—by approximately 69 °C—than the 13 °C flash point of trimethyl orthoacetate . This difference translates into distinct storage and handling classifications: the target compound is categorized as a combustible liquid (Storage Class Code 10), whereas trimethyl orthoacetate is classified as a highly flammable liquid (Storage Class Code 3) with a Danger signal word under GHS . The higher flash point of methyl 2,2,2-trimethoxyacetate reduces the need for explosion-proof equipment and specialized flammable solvent storage cabinets in laboratory settings where ambient temperature handling is the norm .

Safety compliance Storage classification Procurement risk assessment

Synthetic Yield Benchmark: Methyl 2,2,2-Trimethoxyacetate Synthesized from Methyl 2,2-Dichloro-2-methoxyacetate in 80% Isolated Yield

A documented laboratory-scale synthesis of methyl 2,2,2-trimethoxyacetate proceeds from methyl 2,2-dichloro-2-methoxyacetate (CAS 17640-25-4) via methanolysis in the presence of pyridine, yielding the target compound in 80% isolated yield after distillation at 2 Torr and 58 °C . This yield benchmark serves as a reference point for assessing the economic viability of in-house synthesis versus direct procurement. The synthetic route involves a 72-hour room-temperature crystallization step to remove pyridine hydrochloride byproduct, followed by pyrrolidine treatment to scavenge residual acidic impurities . The 80% yield represents the currently reported preparative-scale efficiency for this specific compound; direct procurement from commercial vendors with 96% assay specification eliminates this multi-step purification overhead .

Synthetic route efficiency Process chemistry Procurement vs in-house synthesis

Microwave-Assisted Benzoxazole Cyclocondensation: Methyl 2,2,2-Trimethoxyacetate Enables Direct Heterocycle Formation Unavailable to Standard Orthoesters

Methyl 2,2,2-trimethoxyacetate reacts with 2-amino-6-fluorophenol (1:1 molar ratio) in methanol under microwave irradiation at 140 °C for 1 hour to directly yield methyl 7-fluoro-1,3-benzoxazole-2-carboxylate . This transformation leverages the α-trimethoxymethyl ester's dual capacity as both an orthoester equivalent and a carbonyl electrophile to accomplish cyclocondensation in a single step . In contrast, trimethyl orthoacetate and trimethyl orthoformate lack the ester carbonyl functionality required for this direct heterocycle construction; their use would necessitate alternative multi-step routes involving separate carbonyl introduction and cyclization steps . The reported reaction conditions (1 h at 140 °C microwave) demonstrate the synthetic expediency enabled by the target compound's unique structural features .

Heterocyclic synthesis Benzoxazole formation Microwave-assisted chemistry

Johnson–Claisen Orthoester Rearrangement: Methyl 2,2,2-Trimethoxyacetate Enables α-Trimethoxymethyl Substituted γ,δ-Unsaturated Ester Synthesis

Methyl 2,2,2-trimethoxyacetate participates in orthoester Claisen rearrangements with allylic alcohols to yield γ,δ-unsaturated esters bearing an α-trimethoxymethyl substituent . This transformation parallels the well-established Johnson–Claisen rearrangement using trimethyl orthoacetate, but with the critical distinction that the target compound installs a synthetically versatile α-trimethoxymethyl group rather than a simple α-methyl group [1]. The trimethoxymethyl moiety can subsequently be hydrolyzed to an α-ketoester or further functionalized, providing a synthetic handle unavailable from trimethyl orthoacetate rearrangements . While direct quantitative yield comparison between the two orthoesters under identical conditions is not reported in accessible literature, the differentiated product structure represents a fundamental synthetic divergence that dictates reagent selection based on desired downstream functional group compatibility [1].

Claisen rearrangement Allylic alcohol Carbon-carbon bond formation

Validated Application Scenarios for Methyl 2,2,2-Trimethoxyacetate in Pharmaceutical Intermediate Synthesis and Fine Chemical Manufacturing


One-Step Microwave-Assisted Synthesis of Benzoxazole-2-Carboxylate Pharmaceutical Intermediates

This scenario applies to medicinal chemistry and process development laboratories synthesizing benzoxazole-containing scaffolds as kinase inhibitors or antimicrobial agents. As established in Evidence Item 3.4, methyl 2,2,2-trimethoxyacetate enables direct cyclocondensation with 2-aminophenol derivatives to yield benzoxazole-2-carboxylates in a single step under microwave irradiation at 140 °C for 1 hour . This route bypasses the multi-step sequences required when using alternative orthoesters that lack the requisite ester carbonyl functionality. Procurement of this specific reagent is essential for laboratories seeking to streamline benzoxazole library synthesis or scale up benzoxazole-based lead compounds .

Synthesis of α-Ketoester Building Blocks via Orthoester Claisen Rearrangement Followed by Hydrolysis

As supported by Evidence Item 3.5, methyl 2,2,2-trimethoxyacetate undergoes orthoester Claisen rearrangement with allylic alcohols to install an α-trimethoxymethyl group on the resulting γ,δ-unsaturated ester framework . Subsequent hydrolysis of the trimethoxymethyl moiety yields the corresponding α-ketoester—a versatile intermediate for heterocyclic synthesis and natural product derivatization. This two-step sequence (Claisen rearrangement followed by unmasking) provides access to α-ketoester functionality that cannot be directly obtained using trimethyl orthoacetate, which would yield only α-methyl-substituted products . Procurement of methyl 2,2,2-trimethoxyacetate is therefore indicated for any synthetic route requiring masked α-ketoester installation via the Johnson–Claisen manifold .

Oligonucleotide Synthesis Requiring Trimethoxymethyl-Protected Orthoester Intermediates

Based on the application profile described in Evidence Item 2.1 and the CymitQuimica technical documentation, methyl 2,2,2-trimethoxyacetate finds use in the preparation of oligoribonucleotides where the trimethoxymethyl orthoester moiety serves as a protecting group or reactive intermediate . The specific α-trimethoxymethyl acetate structure provides orthogonal protection options relative to standard orthoester reagents like trimethyl orthoacetate. Procurement of this compound is warranted for nucleic acid chemistry laboratories developing novel oligonucleotide therapeutics or antisense agents requiring non-standard protecting group strategies .

Cost-Benefit Evaluation for In-House Synthesis vs Commercial Procurement

As quantified in Evidence Item 3.3, the laboratory synthesis of methyl 2,2,2-trimethoxyacetate from methyl 2,2-dichloro-2-methoxyacetate proceeds with an 80% isolated yield and requires a 72-hour crystallization step followed by distillation . This benchmark enables procurement professionals to evaluate whether commercial acquisition (with typical 96% assay specification and immediate availability) provides superior economic efficiency compared to allocating internal synthetic resources . For laboratories lacking vacuum distillation capabilities at 2 Torr or with limited capacity for multi-day crystallization workflows, direct procurement is the preferred option. Conversely, organizations with established orthoester synthesis infrastructure may use the 80% yield reference point to calculate comparative cost-per-gram metrics for their specific operational context .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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